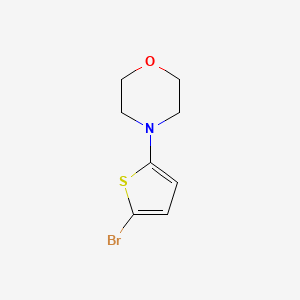![molecular formula C10H13N3O2 B13547887 5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid](/img/structure/B13547887.png)
5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid: is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and potential biological activity. Its structure consists of a tricyclic framework with an azidomethyl group and a carboxylic acid functional group, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the azidomethyl group, and final carboxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form various oxidation products.
Reduction: The azidomethyl group can be reduced to an amine.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group can yield nitro compounds, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is of interest in the field of bioconjugation, where it is used to modify biomolecules for various applications, including drug delivery and imaging.
Medicine: In medicine, the compound is being explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, 5-(azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials.
Wirkmechanismus
The mechanism of action of 5-(azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid involves its interaction with specific molecular targets. The azidomethyl group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and drug delivery applications.
Vergleich Mit ähnlichen Verbindungen
- 5-(Bromomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid
- 5-(Chloromethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid
- 5-(Iodomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid
Uniqueness: Compared to its halomethyl analogs, 5-(azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid offers unique reactivity due to the presence of the azide group. This allows for click chemistry applications, which are not possible with the halomethyl analogs.
Eigenschaften
Molekularformel |
C10H13N3O2 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
5-(azidomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid |
InChI |
InChI=1S/C10H13N3O2/c11-13-12-5-9-1-6-3-10(9,8(14)15)4-7(6)2-9/h6-7H,1-5H2,(H,14,15) |
InChI-Schlüssel |
NUNMOOJTJDIHOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3(C1(CC2C3)CN=[N+]=[N-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


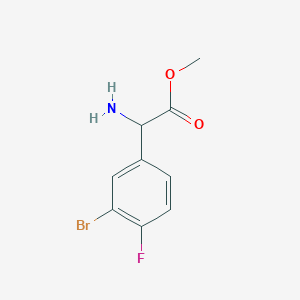
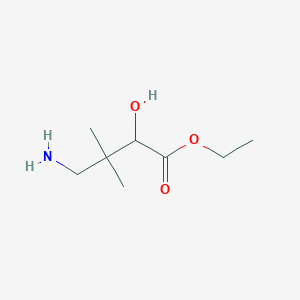
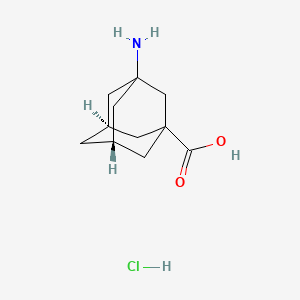
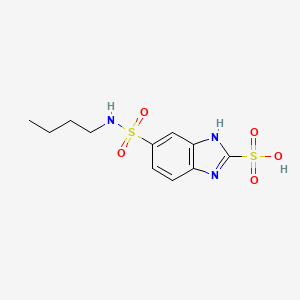
![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13547843.png)
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone;hydrochloride](/img/structure/B13547849.png)
![2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13547853.png)


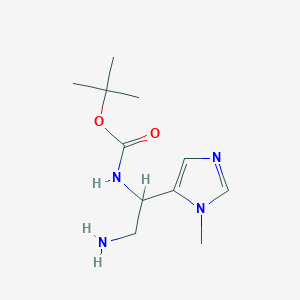
![cis-5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B13547873.png)
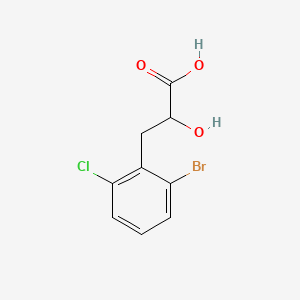
![6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13547879.png)
